Pyrrolidine, 2-(2,5-difluorophenyl)-1-[(S)-(1,1-dimethylethyl)sulfinyl]-, (2R)-
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Overview
Description
Pyrrolidine, 2-(2,5-difluorophenyl)-1-[(S)-(1,1-dimethylethyl)sulfinyl]-, (2R)- is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a pyrrolidine ring substituted with a 2,5-difluorophenyl group and a sulfinyl group attached to a tert-butyl group. The stereochemistry of the compound is defined by the (2R) configuration, which plays a crucial role in its biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidine, 2-(2,5-difluorophenyl)-1-[(S)-(1,1-dimethylethyl)sulfinyl]-, (2R)- typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the 2,5-Difluorophenyl Group: This step involves the substitution of the pyrrolidine ring with a 2,5-difluorophenyl group using suitable reagents and conditions.
Attachment of the Sulfinyl Group: The sulfinyl group is introduced through a sulfoxidation reaction, where a sulfoxide precursor is oxidized to form the sulfinyl group.
Stereoselective Synthesis: The (2R) configuration is achieved through stereoselective synthesis, ensuring the desired chiral center is formed.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring .
Chemical Reactions Analysis
Types of Reactions
Pyrrolidine, 2-(2,5-difluorophenyl)-1-[(S)-(1,1-dimethylethyl)sulfinyl]-, (2R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The 2,5-difluorophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Pyrrolidine, 2-(2,5-difluorophenyl)-1-[(S)-(1,1-dimethylethyl)sulfinyl]-, (2R)- has diverse applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the synthesis of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of Pyrrolidine, 2-(2,5-difluorophenyl)-1-[(S)-(1,1-dimethylethyl)sulfinyl]-, (2R)- involves its interaction with specific molecular targets. The compound’s chiral center plays a crucial role in its binding affinity and selectivity towards these targets. The sulfinyl group is involved in redox reactions, influencing the compound’s biological activity. The molecular pathways affected by this compound include enzyme inhibition and modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
- Pyrrolidine, 2-(2,5-difluorophenyl)-, (2S)-
- Pyrrolidine, 2-(2,5-difluorophenyl)-1-[®-(1,1-dimethylethyl)sulfinyl]-, (2R)-
- Pyrrolidine, 2-(2,5-difluorophenyl)-1-[(S)-(1,1-dimethylethyl)sulfinyl]-, (2S)-
Uniqueness
Pyrrolidine, 2-(2,5-difluorophenyl)-1-[(S)-(1,1-dimethylethyl)sulfinyl]-, (2R)- is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. The (2R) configuration and the presence of the sulfinyl group contribute to its high selectivity and potency in various applications.
Properties
Molecular Formula |
C14H19F2NOS |
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Molecular Weight |
287.37 g/mol |
IUPAC Name |
1-[(S)-tert-butylsulfinyl]-2-(2,5-difluorophenyl)pyrrolidine |
InChI |
InChI=1S/C14H19F2NOS/c1-14(2,3)19(18)17-8-4-5-13(17)11-9-10(15)6-7-12(11)16/h6-7,9,13H,4-5,8H2,1-3H3/t13?,19-/m0/s1 |
InChI Key |
KNGQIERPRIBUMA-YFKXAPIDSA-N |
Isomeric SMILES |
CC(C)(C)[S@](=O)N1CCCC1C2=C(C=CC(=C2)F)F |
Canonical SMILES |
CC(C)(C)S(=O)N1CCCC1C2=C(C=CC(=C2)F)F |
Origin of Product |
United States |
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